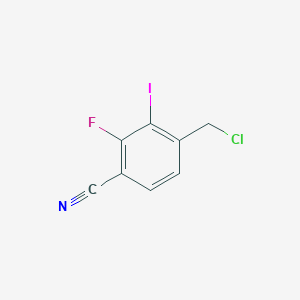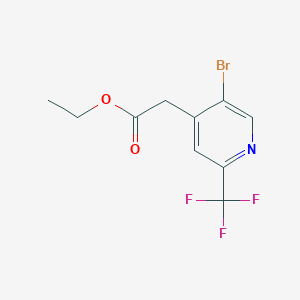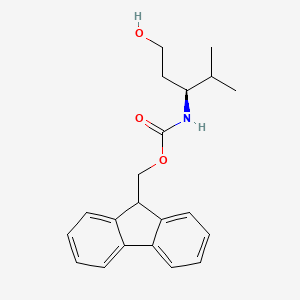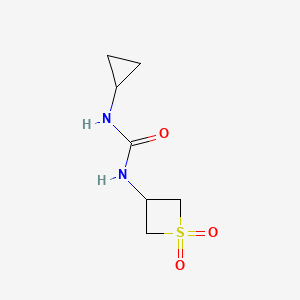
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea is a synthetic organic compound belonging to the class of ureas Ureas are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea typically involves the reaction of cyclopropyl isocyanate with 1,1-dioxidothietan-3-amine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production process.
Analyse Chemischer Reaktionen
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or thietan-3-yl groups are replaced by other functional groups.
Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(prop-2-yn-1-yl)urea: This compound has a similar urea backbone but differs in the substituent groups, leading to different chemical and biological properties.
1-(2-Fluorophenyl)-3-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)urea: Another urea derivative with distinct structural features and applications.
1-Cyclopropyl-3-(2-ethoxyphenyl)urea: This compound is used in various research applications and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H12N2O3S |
|---|---|
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
1-cyclopropyl-3-(1,1-dioxothietan-3-yl)urea |
InChI |
InChI=1S/C7H12N2O3S/c10-7(8-5-1-2-5)9-6-3-13(11,12)4-6/h5-6H,1-4H2,(H2,8,9,10) |
InChI-Schlüssel |
KJLTZHNCNXRGEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)NC2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


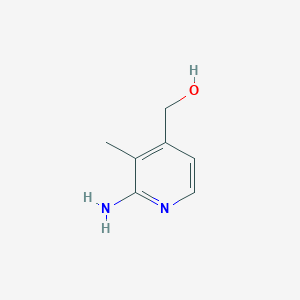
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
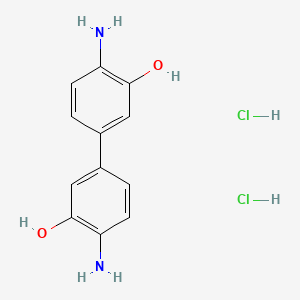
![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)
![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)
